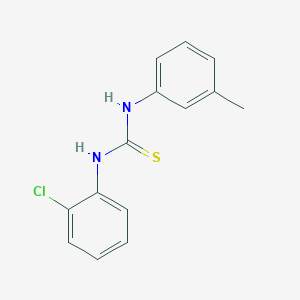
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea, also known as CMPTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMPTU is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. In
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been shown to have antitumor properties by inducing apoptosis in cancer cells. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to have antidiabetic properties by reducing blood glucose levels and improving insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is its broad range of potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, neuroprotective, and antidiabetic properties. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to have a good safety profile in animal studies. However, one of the limitations of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. One potential area of research is the development of more efficient synthesis methods that can yield higher purity N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. Another area of research is the investigation of the mechanism of action of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea, which could lead to the discovery of new therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea in human clinical trials. Finally, the potential use of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea in combination with other drugs for the treatment of various diseases should also be explored.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 2-chloroaniline and 3-methylphenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. The purity of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea can be enhanced through recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-5-4-6-11(9-10)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPIIGOLNGMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

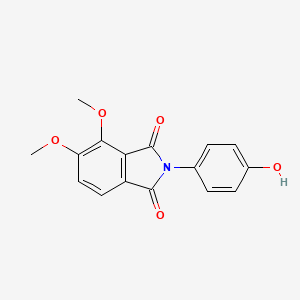
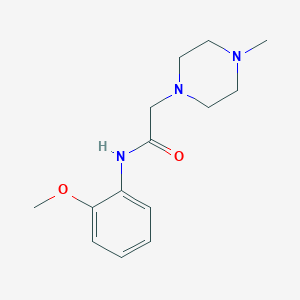
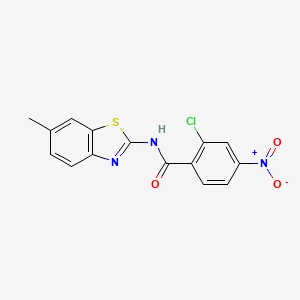
![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)
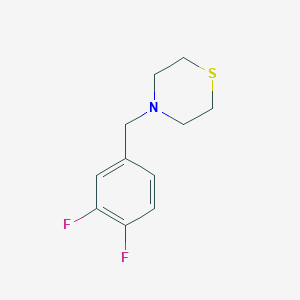
![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)
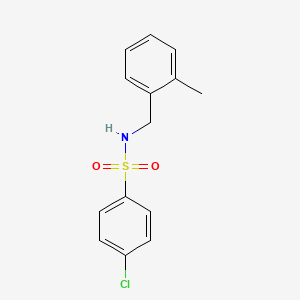
![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)
![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)
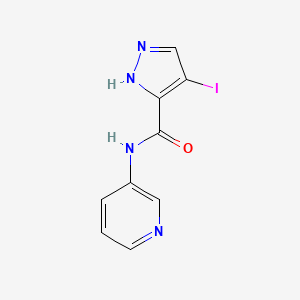
![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)